molecular formula C14H12BrCl2NO2S B7454027 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide

4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B7454027
M. Wt: 409.1 g/mol
InChI Key: JNMPYAZGWZSVPR-UHFFFAOYSA-N
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Description

4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide, also known as BDCRB, is a chemical compound that has been widely used in scientific research due to its potential as a therapeutic agent. BDCRB belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BDCRB has been found to have a different mechanism of action that makes it a promising candidate for various applications in scientific research.

Mechanism of Action

4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has a unique mechanism of action that sets it apart from other sulfonamides. It has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance, respiration, and bone resorption. This compound has been shown to selectively inhibit the activity of the membrane-bound isoform of carbonic anhydrase, CAIX, which is overexpressed in various cancers and is involved in tumor progression and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This compound has also been found to inhibit the replication of viruses by interfering with the viral replication cycle. This compound has been shown to inhibit the growth of Plasmodium falciparum by inhibiting the activity of carbonic anhydrase, which is essential for the survival of the parasite.

Advantages and Limitations for Lab Experiments

4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. This compound has been found to have a high degree of selectivity for CAIX, which makes it a promising candidate for the development of anticancer drugs. However, this compound also has some limitations for use in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the use of 4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide in scientific research. One potential application is the development of anticancer drugs that target CAIX. This compound has been shown to have a high degree of selectivity for CAIX, which makes it a promising candidate for the development of such drugs. Another potential application is the development of antiviral drugs that target the replication cycle of viruses. This compound has been found to inhibit the replication of various viruses, including HIV and herpes simplex virus. Additionally, this compound may have potential as an antimalarial agent, as it has been found to inhibit the growth of Plasmodium falciparum. Further research is needed to explore these potential applications of this compound in scientific research.

Synthesis Methods

4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.

Scientific Research Applications

4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been found to have anticancer, antiviral, and antiparasitic properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been found to inhibit the replication of viruses such as HIV and herpes simplex virus. This compound has been used as an antimalarial agent, as it has been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.

Properties

IUPAC Name

4-bromo-N-(3,5-dichlorophenyl)-2,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl2NO2S/c1-8-4-14(9(2)3-13(8)15)21(19,20)18-12-6-10(16)5-11(17)7-12/h3-7,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMPYAZGWZSVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl2NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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